(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a brominated benzodioxin ring, a benzofuran core, and a butyl(methyl)amino group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one involves multiple steps, starting with the preparation of the benzodioxin and benzofuran intermediates. The bromination of the benzodioxin ring is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent formation of the benzofuran core can be accomplished through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The brominated benzodioxin ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one: has several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential use as a probe for studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one include other brominated benzodioxin derivatives and benzofuran-based molecules. These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its combination of a brominated benzodioxin ring with a benzofuran core and a butyl(methyl)amino group, which imparts distinct chemical and biological properties.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development, with applications ranging from chemistry and biology to medicine and industry.
Properties
Molecular Formula |
C23H24BrNO5 |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[[butyl(methyl)amino]methyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C23H24BrNO5/c1-3-4-7-25(2)11-18-19(26)6-5-17-21(27)20(30-23(17)18)10-14-8-16(24)9-15-12-28-13-29-22(14)15/h5-6,8-10,26H,3-4,7,11-13H2,1-2H3/b20-10- |
InChI Key |
QNOYHQPOTBJPMQ-JMIUGGIZSA-N |
Isomeric SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC4=C3OCOC4)Br)/C2=O)O |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC4=C3OCOC4)Br)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.